molecular formula C9H9BrN2O2 B2853416 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline CAS No. 859958-91-1

6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2853416
CAS No.: 859958-91-1
M. Wt: 257.087
InChI Key: XXXRHKPJSMYORC-UHFFFAOYSA-N
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Description

6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 8th position on the quinoline ring, along with a tetrahydro structure at positions 1, 2, 3, and 4. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by nitration. The bromination can be achieved using bromine in the presence of a suitable solvent such as nitrobenzene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 6-amino-1,2,3,4-tetrahydroquinoline-8-nitro.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and the quinoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroquinoline
  • 8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Comparison: 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities due to the combined effects of these functional groups .

Properties

IUPAC Name

6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h4-5,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXRHKPJSMYORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859958-91-1
Record name 6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline
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